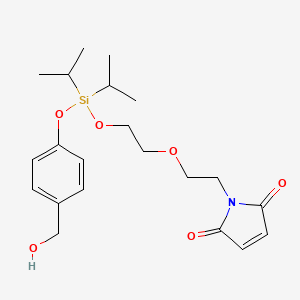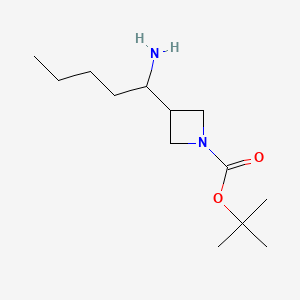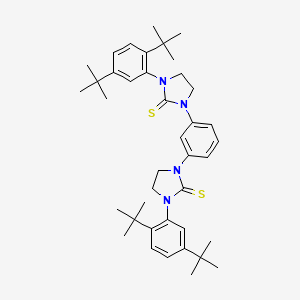
3,3'-(1,3-Phenylene)bis(1-(2,5-di-tert-butylphenyl)imidazolidine-2-thione)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-(1,3-Phenylene)bis(1-(2,5-di-tert-butylphenyl)imidazolidine-2-thione): is a complex organic compound characterized by its unique structure, which includes two imidazolidine-2-thione groups attached to a 1,3-phenylene core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-(1,3-Phenylene)bis(1-(2,5-di-tert-butylphenyl)imidazolidine-2-thione) typically involves the condensation of 1,3-phenylenediamine with 2,5-di-tert-butylphenyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and pressure, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the imidazolidine-2-thione groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazolidine ring, potentially converting it to imidazoline or imidazole derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Imidazoline or imidazole derivatives.
Substitution: Brominated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry: The compound is used as a ligand in coordination chemistry, forming complexes with various metal ions
Biology: In biological research, the compound is investigated for its potential as an antioxidant due to the presence of the imidazolidine-2-thione groups, which can scavenge free radicals.
Medicine: The compound’s antioxidant properties also make it a candidate for pharmaceutical research, particularly in the development of drugs aimed at treating oxidative stress-related diseases.
Industry: In the industrial sector, the compound is explored for its use as a stabilizer in polymers and as an additive in lubricants to enhance their performance and longevity.
Mechanism of Action
The mechanism of action of 3,3’-(1,3-Phenylene)bis(1-(2,5-di-tert-butylphenyl)imidazolidine-2-thione) primarily involves its ability to interact with free radicals and reactive oxygen species (ROS). The imidazolidine-2-thione groups can donate electrons to neutralize these reactive species, thereby preventing oxidative damage to cells and materials. This antioxidant activity is mediated through the formation of stable thiyl radicals, which are less reactive and more stable.
Comparison with Similar Compounds
- 3,3’-(1,3-Phenylene)bis(2-propenoic acid)
- 1,1’-(1,4-Phenylene)bis(thiourea)
- N,N’-(1,3-Phenylene)dimaleimide
Comparison:
- 3,3’-(1,3-Phenylene)bis(2-propenoic acid): This compound differs in that it contains propenoic acid groups instead of imidazolidine-2-thione groups, leading to different reactivity and applications.
- 1,1’-(1,4-Phenylene)bis(thiourea): While similar in containing thiourea groups, this compound has a different structural arrangement, affecting its chemical properties and uses.
- N,N’-(1,3-Phenylene)dimaleimide: This compound features maleimide groups, which confer distinct reactivity, particularly in polymer chemistry and materials science.
Conclusion
3,3’-(1,3-Phenylene)bis(1-(2,5-di-tert-butylphenyl)imidazolidine-2-thione) is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable subject of study for researchers aiming to develop new materials, pharmaceuticals, and chemical processes.
Properties
Molecular Formula |
C40H54N4S2 |
|---|---|
Molecular Weight |
655.0 g/mol |
IUPAC Name |
1-(2,5-ditert-butylphenyl)-3-[3-[3-(2,5-ditert-butylphenyl)-2-sulfanylideneimidazolidin-1-yl]phenyl]imidazolidine-2-thione |
InChI |
InChI=1S/C40H54N4S2/c1-37(2,3)27-16-18-31(39(7,8)9)33(24-27)43-22-20-41(35(43)45)29-14-13-15-30(26-29)42-21-23-44(36(42)46)34-25-28(38(4,5)6)17-19-32(34)40(10,11)12/h13-19,24-26H,20-23H2,1-12H3 |
InChI Key |
ZBQPTXCQIHVOSO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)C(C)(C)C)N2CCN(C2=S)C3=CC(=CC=C3)N4CCN(C4=S)C5=C(C=CC(=C5)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


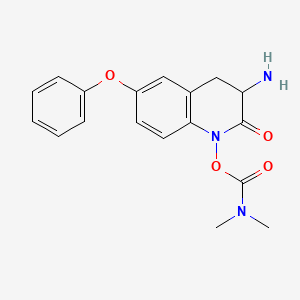
![6-oxo-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]-1H-pyridazine-3-carboxamide](/img/structure/B14780012.png)

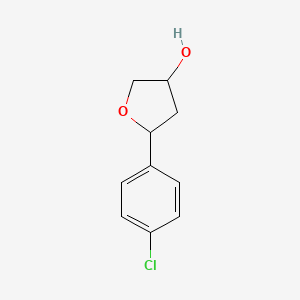
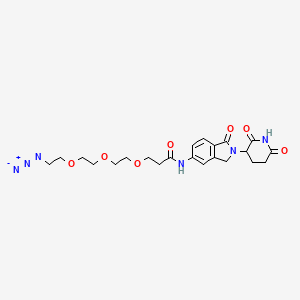
![tert-Butyl 8-methyl-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B14780029.png)
![2-amino-N-[(2,3-dichlorophenyl)methyl]-N-methylpropanamide](/img/structure/B14780037.png)


